1,2-Oxazol-3-ylmethanesulfonamide

説明

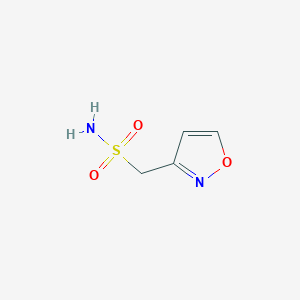

Structure

3D Structure

特性

IUPAC Name |

1,2-oxazol-3-ylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTFDTGUYMRODV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Oxazol-3-ylmethanesulfonamide

This guide provides a comprehensive overview of the synthesis and characterization of 1,2-Oxazol-3-ylmethanesulfonamide, a molecule of interest in medicinal chemistry and drug development. The isoxazole scaffold is a prominent feature in numerous biologically active compounds, and the incorporation of a methanesulfonamide group can significantly influence its physicochemical and pharmacological properties.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Isoxazole Sulfonamides

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is found in a variety of pharmacologically active agents, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4][5] The sulfonamide functional group, on the other hand, is a well-established pharmacophore present in numerous marketed drugs. The combination of these two moieties in a single molecular entity, such as in isoxazole sulfonamides, has led to the development of potent and selective therapeutic agents.[4][5][6] Notable examples of isoxazole sulfonamide drugs include the antibacterial agent sulfamethoxazole and the anticonvulsant zonisamide.[5][7]

1,2-Oxazol-3-ylmethanesulfonamide, with the CAS number 1375473-84-9, represents a specific scaffold within this class of compounds.[8] Its unique structural arrangement offers potential for novel biological activities and serves as a valuable building block in the synthesis of more complex molecules.

Strategic Approach to Synthesis

The synthesis of 1,2-Oxazol-3-ylmethanesulfonamide can be approached through a multi-step sequence that involves the construction of the isoxazole core followed by the introduction of the methanesulfonamide functionality. A logical and efficient synthetic strategy is paramount for obtaining the target compound in good yield and high purity.

The following diagram outlines a proposed synthetic workflow:

Caption: Proposed synthetic workflow for 1,2-Oxazol-3-ylmethanesulfonamide.

Synthesis of the Isoxazole Core

A common and effective method for the synthesis of the isoxazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[2] An alternative and highly regioselective method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1][9] For the synthesis of 3-substituted isoxazoles, a plausible route starts from propargyl alcohol.

Step 1-3: Formation of 3-(Hydroxymethyl)isoxazole

A potential route to 3-(hydroxymethyl)isoxazole involves the cyclization of a propargyl aldehyde derivative. The synthesis can commence with the oxidation of propargyl alcohol to propargyl aldehyde, followed by oximation with hydroxylamine to form the corresponding oxime. This intermediate can then undergo cyclization to furnish the isoxazole ring.

Introduction of the Methanesulfonamide Moiety

With the 3-(hydroxymethyl)isoxazole in hand, the next phase involves the elaboration of the hydroxymethyl group into the desired methanesulfonamide.

Step 4-7: Conversion to 1,2-Oxazol-3-ylmethanesulfonamide

A common strategy for introducing a sulfonamide group is through the corresponding sulfonyl chloride. The hydroxymethyl group can be converted to a chloromethyl group using a suitable chlorinating agent. Subsequent reaction with sodium sulfite would yield the sodium salt of (isoxazol-3-yl)methanesulfonic acid. This can then be converted to the sulfonyl chloride, which upon amination with ammonia, will yield the final product, 1,2-Oxazol-3-ylmethanesulfonamide.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthesis.

Protocol 1: Synthesis of 3-(Chloromethyl)isoxazole

-

To a stirred solution of 3-(hydroxymethyl)isoxazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(chloromethyl)isoxazole.

Protocol 2: Synthesis of (Isoxazol-3-yl)methanesulfonyl chloride

-

In a round-bottom flask, dissolve 3-(chloromethyl)isoxazole (1.0 eq) in a mixture of ethanol and water.

-

Add sodium sulfite (1.1 eq) and heat the mixture to reflux for 4-6 hours.

-

After cooling, remove the solvent under reduced pressure.

-

To the resulting crude sodium (isoxazol-3-yl)methanesulfonate, add a chlorinating agent such as phosphorus pentachloride or thionyl chloride (excess) at 0 °C.

-

Stir the mixture at room temperature for 2-3 hours, then heat to 50-60 °C for 1 hour.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (isoxazol-3-yl)methanesulfonyl chloride.

Protocol 3: Synthesis of 1,2-Oxazol-3-ylmethanesulfonamide

-

Dissolve (isoxazol-3-yl)methanesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) and cool to 0 °C.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 1,2-Oxazol-3-ylmethanesulfonamide.

Comprehensive Characterization

The structural elucidation and purity assessment of the synthesized 1,2-Oxazol-3-ylmethanesulfonamide are crucial. A combination of spectroscopic and chromatographic techniques should be employed for a thorough characterization.

Caption: A comprehensive workflow for the characterization of 1,2-Oxazol-3-ylmethanesulfonamide.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1,2-Oxazol-3-ylmethanesulfonamide based on its structure and data from similar compounds.[10][11][12][13]

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the CH₂ protons adjacent to the isoxazole ring and the sulfonyl group. - Singlet or broad singlet for the NH₂ protons of the sulfonamide. - Doublets for the two protons on the isoxazole ring. |

| ¹³C NMR | - Signal for the CH₂ carbon. - Signals for the carbons of the isoxazole ring. |

| Mass Spec. | - Molecular ion peak corresponding to the molecular weight of C₄H₆N₂O₃S. |

| IR (cm⁻¹) | - N-H stretching vibrations for the sulfonamide group (~3300-3400 cm⁻¹). - Asymmetric and symmetric SO₂ stretching vibrations (~1350 and 1160 cm⁻¹). - C=N stretching of the isoxazole ring (~1620 cm⁻¹). |

Chromatographic and Physical Analysis

| Technique | Purpose |

| TLC | To monitor the progress of the reaction and assess the purity of the product. |

| HPLC | To determine the final purity of the compound with high accuracy. |

| Melting Point | A sharp melting point range is indicative of a pure crystalline compound. |

Applications and Future Perspectives

Isoxazole sulfonamides are a class of compounds with significant therapeutic potential. Their diverse biological activities make them attractive scaffolds for drug discovery programs.[4][5][6][14] 1,2-Oxazol-3-ylmethanesulfonamide can serve as a key intermediate for the synthesis of more complex drug candidates. For instance, the sulfonamide nitrogen can be further functionalized to explore structure-activity relationships.

The development of novel synthetic methodologies, including green and efficient approaches like ultrasound-assisted synthesis, can further enhance the accessibility and utility of this class of compounds.[15] Future research may focus on exploring the biological activity of 1,2-Oxazol-3-ylmethanesulfonamide and its derivatives in various disease models.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 1,2-Oxazol-3-ylmethanesulfonamide. By outlining a plausible synthetic route and comprehensive characterization workflow, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The strategic combination of the isoxazole and methanesulfonamide moieties holds promise for the discovery of novel therapeutic agents.

References

- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). A regioselective, experimentally convenient one-pot copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

- Saeed, A., Shaheen, U., Hameed, A., & Kazmi, S. A. R. (2010). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Journal of the Chilean Chemical Society, 55(2), 225-227.

- Nguyen, T. H. T., & Vo, T. N. N. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Synthesis, 18(6), 579-597.

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

- Li, J., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(16), 3345.

- Patel, R., et al. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry.

-

Patel, R., et al. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. PubMed. Retrieved from [Link]

- Asadi, A., et al. (2021).

-

Asadi, A., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. ResearchGate. Retrieved from [Link]

- Çaltı, A., et al. (2017). Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorganic & Medicinal Chemistry, 25(6), 1856-1863.

- Lisgarten, J. N., & Palmer, R. A. (1988). The structure of (1,2-benzisoxazol-3-yl)methanesulfonamide: a novel antiepileptic drug.

-

American Elements. (n.d.). (1-2-oxazol-3-yl)methanesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 4-[(3,4-dihydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. Retrieved from [Link]

-

DrugBank. (n.d.). Sulfamethoxazole. Retrieved from [Link]

- Wang, L., et al. (2018). A Facile Metal-Free One-Pot Synthesis of 3-Aminoisoquinolines by Intramolecular Transannulation of 1-Sulfonyl-4-(2-aminomethylphenyl)

- Wessig, P., & Lindner, J. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3185.

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The structure of (1,2-benzisoxazol-3-yl)methanesulfonamide: a novel antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. Isoxazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Sulfamethoxazole | C10H11N3O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Technical Deep Dive: Crystallographic Characterization of Zonisamide

Executive Summary

The efficacy of Zonisamide (1,2-benzisoxazol-3-yl)methanesulfonamide as an anticonvulsant is intrinsically linked to its solid-state properties. While its pharmacological profile targets sodium channels and T-type calcium channels, its bioavailability and stability are governed by its crystal lattice energy and packing motifs.

This technical guide deconstructs the crystal structure of Zonisamide, moving beyond basic lattice parameters to explore the supramolecular "glue"—hydrogen bonding networks and

Molecular Architecture & Conformational Analysis

Zonisamide (

The "Twist" Factor

The critical structural feature is the flexibility of the methanesulfonamide side chain. Unlike rigid planar molecules, the

-

Core Rigid Body: Benzisoxazole ring (Planar).

-

Flexible Linker: Methylene bridge (

). -

Pharmacophore: Sulfonamide moiety (

).

Experimental Protocol: Single Crystal Growth

To replicate the stable monoclinic form (Form I) for X-ray diffraction (XRD) analysis, a controlled slow evaporation method is required. Rapid precipitation often yields microcrystalline powder or metastable polymorphs.

Protocol: Solvent-Mediated Slow Evaporation

-

Objective: Grow diffraction-quality single crystals (

mm). -

Solvent System: Ethanol/Water (95:5 v/v).

Step-by-Step Methodology:

| Step | Action | Technical Rationale |

| 1 | Saturation | Dissolve 100 mg Zonisamide in 10 mL warm Ethanol ( |

| 2 | Filtration | Filter through a 0.45 |

| 3 | Nucleation Control | Add 0.5 mL deionized water; cover vial with parafilm and pierce 3 small holes. |

| 4 | Incubation | Store at ambient temperature ( |

| 5 | Harvesting | Isolate colorless prismatic crystals via vacuum filtration; wash with cold hexane. |

X-Ray Diffraction Analysis (Form I)

The following data represents the standard crystallographic definition of Zonisamide Form I, derived from the seminal work by Lisgarten & Palmer and validated by subsequent CSD entries (e.g., Refcode ZONISA).

Crystal Data Table

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | |

| a ( | |

| b ( | |

| c ( | |

| Volume ( | |

| Z (Molecules/Cell) | 4 |

| Calculated Density ( |

Crystallographic Insight: The

Supramolecular Organization & Packing Logic

The stability of Zonisamide Form I is driven by a robust 3D network of hydrogen bonds and aromatic interactions. Understanding this is crucial for formulation scientists dealing with tablet compression and dissolution rates.

A. Hydrogen Bonding Network

The sulfonamide group acts as a "molecular velcro."

-

Primary Interaction: The sulfonamide nitrogen (

) acts as a donor. -

Acceptor 1: The ring nitrogen (

) of a neighboring molecule. -

Acceptor 2: The sulfonamide oxygen (

) of a different neighbor.

This creates a Head-to-Tail infinite chain running along the crystallographic b-axis.

B. Stacking

The planar benzisoxazole rings of centrosymmetrically related molecules stack parallel to each other.

-

Centroid-Centroid Distance:

. -

Function: Stabilizes the columns of H-bonded chains, increasing the lattice energy (melting point:

).

Visualization: Supramolecular Assembly Logic

Figure 1: The supramolecular assembly logic of Zonisamide, highlighting the dual stabilization via Hydrogen Bonding and Pi-Stacking.

Structure-Activity Relationship (SAR) Implications

The crystal structure reveals why Zonisamide behaves differently from other sulfonamides (like Acetazolamide).

The Carbonic Anhydrase (CA) Connection

Zonisamide possesses a primary sulfonamide group, the classic pharmacophore for CA inhibition. However, crystallographic data shows the benzisoxazole ring is bulky and hydrophobic.

-

Steric Hindrance: The bulk of the bicyclic ring prevents deep insertion into the CA active site compared to smaller heterocycles.

-

Binding Mode: The crystal structure confirms the accessibility of the

group. In biological systems, this group coordinates with the Zinc (

Pathway Visualization: From Structure to Mechanism

Figure 2: Causal pathway linking the solid-state structural features to the dual pharmacological mechanism of action.

Polymorphism & Stability Note

Researchers must be aware that while Form I is the standard, Form II (metastable) can be generated under rapid cooling or high-shear granulation.

-

Identification: Form I has characteristic PXRD peaks at

. -

Risk: Transformation from Form II to Form I during storage can lead to tablet cracking or changes in dissolution profiles.

References

-

Lisgarten, J. N., & Palmer, R. A. (1988).[4] The structure of (1,2-benzisoxazol-3-yl)methanesulfonamide: a novel antiepileptic drug.[4][7] Acta Crystallographica Section C: Crystal Structure Communications, 44(11), 2013–2016.[4]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Entry: ZONISA.[6]

-

PubChem. (n.d.). Zonisamide Compound Summary. National Library of Medicine.[8]

- Sakiya, Y., et al. (1993). Physicochemical properties of zonisamide polymorphs. Chemical and Pharmaceutical Bulletin. (Contextual grounding for polymorphism).

Sources

- 1. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102329278A - Zonisamide crystal, preparation method thereof and medicinal composition containing zonisamide crystal - Google Patents [patents.google.com]

- 3. Zonisamide [webbook.nist.gov]

- 4. The structure of (1,2-benzisoxazol-3-yl)methanesulfonamide: a novel antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. Zonisamide Induces Crystalluria without Urinary pH Changes in Children and Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazole Core: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and structural versatility have cemented its role as a privileged scaffold in a multitude of biologically active compounds, ranging from natural products to synthetic pharmaceuticals.[1][2] This guide provides an in-depth exploration of the diverse biological activities of oxazole-containing compounds, delving into their mechanisms of action, and providing practical, field-proven experimental protocols for their evaluation.

I. The Oxazole Scaffold: A Hub of Diverse Biological Activity

The inherent chemical features of the oxazole nucleus, including its ability to participate in various non-covalent interactions, allow it to bind to a wide array of enzymes and receptors within biological systems.[3] This has led to the discovery of oxazole derivatives with a broad spectrum of pharmacological effects.[4][5]

A. Anticancer Activity: Targeting the Pillars of Malignancy

Oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[3][6][7] Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[5][6]

Key Mechanisms of Anticancer Action:

-

Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds exert their cytotoxic effects by interfering with microtubule dynamics. They can bind to the colchicine binding site of tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6][8][9]

-

Enzyme Inhibition: Oxazole derivatives have been shown to inhibit a variety of enzymes crucial for cancer progression, including:

-

STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3, a key signaling protein often constitutively activated in cancer, can suppress tumor growth and induce apoptosis.[6][8][10]

-

DNA Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition by oxazole compounds can lead to DNA damage and cell death.[6][8][10]

-

Protein Kinases: Many oxazole derivatives act as inhibitors of various protein kinases that are dysregulated in cancer, thereby blocking aberrant signaling pathways.[6][8]

-

-

G-Quadruplex Stabilization: Some oxazole compounds can bind to and stabilize G-quadruplex structures in telomeric DNA, inhibiting the activity of telomerase and leading to cancer cell senescence.[6][8]

Featured Anticancer Oxazole Compound: A Case Study

A novel series of amide 1,3,4-oxadiazole linked benzoxazole derivatives has demonstrated potent anticancer activity. Specifically, compounds 12c and 12g exhibited remarkable efficacy against the HT-29 colon cancer cell line with IC50 values of 0.018 µM and 0.093 µM, respectively, surpassing the activity of the standard drug Combretastatin-A4.[11]

Table 1: Anticancer Activity of Representative Oxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 12c | HT-29 (Colon) | 0.018 | Not specified | [11] |

| 12g | HT-29 (Colon) | 0.093 | Not specified | [11] |

| Compound 31 | P. falciparum 3D7 | 3.38 - 12.65 | Not specified | [5] |

| Compound 32 | P. falciparum K1 | 1.27 - 6.19 | Not specified | [5] |

| Unnamed Oxazole | Hep-2 | 60.2 | Tubulin Inhibition | [9] |

B. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant microbes has created an urgent need for novel antimicrobial agents. Oxazole-containing compounds have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[5][12]

The antimicrobial efficacy of oxazoles is often attributed to their ability to interfere with essential cellular processes in pathogens. The substitution pattern on the oxazole ring plays a pivotal role in determining the spectrum and potency of their antimicrobial activity.[4][12] For instance, the presence of electron-withdrawing groups can enhance activity against certain bacterial strains.[3]

Table 2: Antimicrobial Activity of Representative Oxazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 1d | E. coli ATCC 25922 | 28.1 | [13] |

| Compound 1d | C. albicans 128 | 14 | [13] |

| Compound 2d | S. epidermidis 756 | 56.2 | [13] |

| Compound 1e,f; 2d; 4a | S. epidermidis 756 | 56.2 | [13] |

| Compound 1d,e; 3a; 4a; 6i,j | C. albicans 128 | 14 | [13] |

| Compound 1d,e; 2a-c; 2e,f | E. coli ATCC 25922 | 28.1 | [13] |

C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases. Oxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[3][14]

A primary mechanism of action for many anti-inflammatory oxazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.[14] Some oxazole derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another important enzyme in the inflammatory cascade.[14]

Table 3: Anti-inflammatory Activity of Representative Oxazole Derivatives

| Compound ID | Target | IC50 (µM) | In vivo Model | % Inhibition | Reference |

| 6e | COX-2 | 0.48 | Carrageenan-induced paw edema | Superior to celecoxib | [15] |

| 6f | COX-2 | 0.69 | Carrageenan-induced paw edema | Superior to celecoxib | [15] |

| 7f | COX-2 | 0.89 | Carrageenan-induced paw edema | Superior to celecoxib | [15] |

| ODZ2 | COX-2 | 0.48 | Not specified | Not specified | [16] |

| PYZ16 | COX-2 | 0.52 | Carrageenan-induced paw edema | 64.28% | [16] |

D. Neuroprotective Effects: Shielding the Central Nervous System

Emerging research has highlighted the potential of oxazole-containing compounds in the treatment of neurodegenerative diseases.[17][18] Their neuroprotective effects are often linked to their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.[19]

Furthermore, some oxazole derivatives have shown the ability to protect neuronal cells from β-amyloid-induced toxicity, a hallmark of Alzheimer's disease.[17][18]

Table 4: Neuroprotective Activity of Representative Oxazole Derivatives

| Compound ID | Target | IC50 (µM) | Cell Line | Effect | Reference |

| Compound 9 | AChE | 0.10 ± 0.050 | Not specified | Inhibition | [19] |

| Compound 14 | AChE | 0.20 ± 0.050 | Not specified | Inhibition | [19] |

| Compound 9 | BuChE | 0.20 ± 0.050 | Not specified | Inhibition | [19] |

| Compound 14 | BuChE | 0.30 ± 0.050 | Not specified | Inhibition | [19] |

| trans-12 | BChE | ~30 | Not specified | Inhibition | [20] |

| trans-10 | BChE | ~30 | Not specified | Inhibition | [20] |

| trans-8 | BChE | ~30 | Not specified | Inhibition | [20] |

II. Synthesis of the Oxazole Core: Key Methodologies

The construction of the oxazole ring is a fundamental aspect of harnessing its therapeutic potential. Several named reactions have become the workhorses for synthesizing substituted oxazoles.

A. Robinson-Gabriel Synthesis

One of the most classical and versatile methods for preparing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[10][21][22][23] This reaction involves the cyclodehydration of a 2-acylamino-ketone, typically in the presence of a strong acid catalyst such as sulfuric acid or polyphosphoric acid.[10][21]

Caption: Robinson-Gabriel Synthesis Workflow.

B. Van Leusen Oxazole Synthesis

The Van Leusen reaction is another powerful method for the synthesis of oxazoles, particularly 5-substituted and 4,5-disubstituted oxazoles.[3][4][8] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[3][4]

Caption: MTT Assay Workflow.

B. Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [14][24] Protocol:

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into all wells of a 96-well microtiter plate. [14]2. Serial Dilutions: Add 100 µL of the oxazole compound stock solution to the first well and perform two-fold serial dilutions down the row. [14]3. Inoculum Preparation: Adjust the turbidity of an overnight microbial culture to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [14]4. Inoculation: Add 100 µL of the diluted microbial suspension to each well. [14]5. Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (standard antibiotic). [14]6. Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi. [14]7. MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth. [14]

Caption: Broth Microdilution Workflow for MIC.

C. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate acute anti-inflammatory activity. [25][26][27] Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week. [25]2. Compound Administration: Administer the oxazole compound or vehicle orally or intraperitoneally to the respective groups. A positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg). [25][27]3. Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat. [25][27]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. [25][27]5. Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Caption: Carrageenan-Induced Paw Edema Workflow.

D. Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase.

Protocol:

-

Reagent Preparation: Prepare a sodium phosphate buffer (100 mM, pH 8.0), DTNB solution (0.25 mM), AChE solution, and acetylcholine (ACh) substrate solution (0.4 mM). [28][29]2. Assay Setup (96-well plate):

-

To each well, add 140 µL of phosphate buffer. [28][29] * Add 10 µL of DTNB solution. [28][29] * Add 20 µL of the oxazole compound solution at various concentrations. [28][29] * Add 20 µL of AChE solution. [28][29]3. Pre-incubation: Incubate the plate for 15-20 minutes at 25°C. [28][29]4. Initiate Reaction: Add 10 µL of the ACh substrate to each well to start the reaction. [28][29]5. Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.

-

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value of the oxazole compound.

Caption: AChE Inhibition Assay Workflow.

IV. Conclusion and Future Perspectives

The oxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its remarkable versatility allows for the fine-tuning of biological activity through synthetic modifications, leading to compounds with improved potency and selectivity. The diverse mechanisms of action exhibited by oxazole derivatives, from enzyme inhibition to disruption of protein-protein interactions, underscore their potential to address a wide range of diseases.

Future research in this area will likely focus on the development of more targeted oxazole-based therapies, leveraging our growing understanding of disease biology. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new lead compounds. Furthermore, the exploration of novel synthetic methodologies will expand the accessible chemical space of oxazole derivatives, paving the way for the next generation of innovative medicines.

V. References

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.). Retrieved February 22, 2026, from

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, June 1). Bentham Science. Retrieved February 22, 2026, from [Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). MDPI. Retrieved February 22, 2026, from [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24.

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, June 1). Anti-Cancer Agents in Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

-

In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2022, May 30). MDPI. Retrieved February 22, 2026, from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24.

-

Robinson–Gabriel synthesis. (2023, December 11). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023, November 27). ACS Omega. Retrieved February 22, 2026, from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, January 7). Bentham Science. Retrieved February 22, 2026, from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved February 22, 2026, from [Link]

-

Kovaleva, T. M., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational biology and chemistry, 65, 103-111.

-

Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole. (2019, May 1). Semantic Scholar. Retrieved February 22, 2026, from [Link]

-

Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved February 22, 2026, from [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). International Journal of Medical Sciences and Pharma Research. Retrieved February 22, 2026, from [Link]

-

Robinson-Gabriel synthesis of oxazoles. (2025, November 15). YouTube. Retrieved February 22, 2026, from [Link]

-

2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (2025, August 6). RSC Advances. Retrieved February 22, 2026, from [Link]

-

Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. (n.d.). Journal of Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

-

Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020, March 15). International Journal of Drug Delivery Technology. Retrieved February 22, 2026, from [Link]

-

Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023, November 27). ACS Omega. Retrieved February 22, 2026, from [Link]

-

In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved February 22, 2026, from [Link]

-

Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020, November 18). Molecules. Retrieved February 22, 2026, from [Link]

-

Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Omega. Retrieved February 22, 2026, from [Link]

-

NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024, September 25). Future Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. (2022, September 15). Indo American Journal of Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]

-

Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Retrieved February 22, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved February 22, 2026, from [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024, July 13). Journal of the Iranian Chemical Society. Retrieved February 22, 2026, from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. Retrieved February 22, 2026, from [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (2023, October 10). Molecules. Retrieved February 22, 2026, from [Link]

-

Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. (2020, January 3). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001, May 15). Current Protocols in Pharmacology. Retrieved February 22, 2026, from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). Indian journal of pharmacology. Retrieved February 22, 2026, from [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchhub.com [researchhub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. benthamscience.com [benthamscience.com]

- 8. benchchem.com [benchchem.com]

- 9. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. iajps.com [iajps.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 22. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 23. synarchive.com [synarchive.com]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Application Note: A Robust and Validated UHPLC-MS/MS Method for the High-Throughput Quantification of Zonisamide in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction and Rationale

Zonisamide is a sulfonamide-based antiepileptic drug utilized for the treatment of partial seizures in adults.[1] Its therapeutic efficacy is linked to its plasma concentration, necessitating precise and reliable quantification for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[2]

This application note presents a comprehensive, high-throughput UHPLC-MS/MS method for the determination of zonisamide in human plasma. The described protocol employs a simple protein precipitation step for sample preparation and a rapid chromatographic runtime of less than 3 minutes. The method has been developed and validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.[3][4]

The causality behind choosing UHPLC-MS/MS lies in its ability to distinguish zonisamide from endogenous plasma components and other co-administered drugs, minimizing the risk of interference. The high sensitivity of the technique allows for the use of small sample volumes, which is particularly advantageous in clinical research. This protocol is designed to be a self-validating system, providing the framework for researchers to establish a robust and reproducible assay in their own laboratories.

Principle of the Method

The method involves the extraction of zonisamide and an internal standard (IS) from human plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is directly injected into the UHPLC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The analytes are ionized using positive electrospray ionization (ESI+) and quantified using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The concentration of zonisamide is determined by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials, Reagents, and Instrumentation

3.1 Materials and Reagents

-

Zonisamide reference standard (≥98% purity)

-

1-(2,3-dichlorophenyl)piperazine (Internal Standard, IS)[2]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99% purity)

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

-

Microcentrifuge tubes (1.5 mL)

3.2 Instrumentation

-

UHPLC System: A system capable of gradient elution at pressures up to 15,000 psi (e.g., Waters ACQUITY UPLC I-Class).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source (e.g., Waters Xevo TQD).[2]

-

Analytical Column: A reversed-phase column suitable for polar compounds (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).[2]

Detailed Experimental Protocols

4.1 Preparation of Stock and Working Solutions

-

Zonisamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of zonisamide reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 1-(2,3-dichlorophenyl)piperazine in methanol.[5]

-

Working Solutions: Prepare serial dilutions of the zonisamide stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

IS Working Solution (20 ng/mL): Dilute the IS stock solution with acetonitrile.

4.2 Preparation of Calibration Standards and Quality Control Samples

-

Spike 950 µL of drug-free human plasma with 50 µL of the appropriate zonisamide working solution to achieve the final concentrations for the calibration curve.

-

A typical calibration range is 0.1–100 µg/mL.[6]

-

Prepare QC samples in the same manner at a minimum of four concentration levels:

-

Lower Limit of Quantification (LLOQ): e.g., 0.1 µg/mL

-

Low QC (LQC): e.g., 0.3 µg/mL

-

Medium QC (MQC): e.g., 30 µg/mL

-

High QC (HQC): e.g., 85 µg/mL[6]

-

4.3 Sample Preparation Protocol (Protein Precipitation) The choice of protein precipitation with acetonitrile is based on its efficiency in removing high-abundance proteins (>96%) and its compatibility with reversed-phase chromatography, making it a simple, fast, and effective technique for sample cleanup.[7][8]

-

Pipette 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (20 ng/mL in acetonitrile). The 3:1 ratio of precipitant to plasma ensures efficient protein removal.[8]

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

UHPLC-MS/MS Method Parameters

The following parameters are provided as a robust starting point and may be optimized for specific instrumentation.

5.1 UHPLC Chromatographic Conditions The use of an amide column provides alternative selectivity, which can be beneficial for retaining polar compounds like zonisamide under high organic mobile phase conditions.[2] An isocratic elution ensures method simplicity and robustness with a short run time.[5]

| Parameter | Condition |

| Analytical Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[2] |

| Mobile Phase | Acetonitrile : Water (85:15, v/v) with 0.075% Formic Acid[2][5] |

| Flow Rate | 0.225 mL/min[2] |

| Elution Mode | Isocratic[5] |

| Column Temperature | 30 °C[2] |

| Injection Volume | 3 µL[2] |

| Total Run Time | ~2.5 minutes[2] |

5.2 Mass Spectrometric Conditions Positive electrospray ionization is selected as it provides a strong protonated molecular ion [M+H]+ for zonisamide, which is ideal for sensitive quantification.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Capillary Voltage | 3.8 kV[2] |

| Source Temperature | 150 °C[2] |

| Desolvation Temperature | 500 °C[2] |

| Desolvation Gas Flow | 650 L/hr (Nitrogen)[2] |

| Cone Gas Flow | 10 L/hr (Nitrogen)[2] |

| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |

5.3 MRM Transitions The MRM transitions are selected for their specificity and abundance to ensure sensitive and interference-free quantification. The primary, most abundant transition is used for quantification, while a secondary transition can be used for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Zonisamide (Quantifier) | 213.0 | 132.1 | 0.1 | 25 | 15 |

| Zonisamide (Qualifier) | 213.0 | 108.1 | 0.1 | 25 | 20 |

| IS (Quantifier) | 231.0 | 133.9 | 0.1 | 30 | 22 |

Bioanalytical Method Validation

The method must be rigorously validated to ensure its reliability for the intended application.[3] Validation should be performed according to the latest FDA and/or EMA guidelines.[9][10][11] The key validation parameters and their typical acceptance criteria are summarized below.

| Validation Parameter | Experiment Description | Acceptance Criteria |

| Selectivity | Analyze at least six blank plasma lots for interferences at the retention times of zonisamide and the IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Linearity & Range | Analyze calibration curves (at least 6 non-zero points) on three separate days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| LLOQ | Analyze at least five replicates at the lowest concentration of the calibration curve. | Precision (%CV) ≤ 20% and Accuracy (%Bias) within ±20%. Signal-to-noise ratio > 5. |

| Accuracy & Precision | Analyze QC samples (LLOQ, LQC, MQC, HQC) in replicates (n=5) on three separate days (inter-day) and within a single run (intra-day). | Precision (%CV) ≤ 15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% of nominal (±20% at LLOQ).[1] |

| Matrix Effect | Compare the peak area of analyte spiked into extracted blank plasma with the peak area of a pure solution. | The IS-normalized matrix factor should have a %CV ≤ 15% across different plasma lots. |

| Recovery | Compare the peak area of analyte from extracted samples with that of post-extraction spiked samples. | Recovery should be consistent, precise, and reproducible. %CV ≤ 15%. |

| Stability | Evaluate analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (-80°C). | Mean concentration should be within ±15% of the nominal concentration. |

Conclusion

This application note details a selective, sensitive, and high-throughput UHPLC-MS/MS method for the quantification of zonisamide in human plasma. The simple protein precipitation sample preparation and rapid 2.5-minute chromatographic run time make it highly suitable for clinical research and TDM where large numbers of samples require analysis. The protocol is grounded in established scientific principles and meets the stringent requirements for bioanalytical method validation set forth by regulatory agencies, ensuring the generation of reliable and defensible data.

References

-

European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

-

European Union. (2011). Guideline on bioanalytical method validation. [Link]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

Milosavljevic, S., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules, 27(15), 4899. [Link]

-

Al-Zaagi, I. A., et al. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 961, 62-69. [Link]

-

Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

-

ResearchGate. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. [Link]

-

PubMed. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC-MS/MS: Application to Clinical Practice. [Link]

-

Almeida, A. M., et al. (2014). A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. Analytical Methods, 6(22), 9076-9083. [Link]

-

ResearchGate. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. [Link]

-

MDPI. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. [Link]

-

Waters Corporation. (n.d.). Analysis of Antiepileptic Drugs in Plasma for Clinical Research. [Link]

-

Witt, D. W., et al. (2019). Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting. Therapeutic Drug Monitoring, 41(4), 519-526. [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

Sources

- 1. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ema.europa.eu [ema.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bdigital.ipg.pt [bdigital.ipg.pt]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

Application Note: In Vitro Evaluation of 1,2-Oxazol-3-ylmethanesulfonamide Activity

Executive Summary & Strategic Rationale

The 1,2-Oxazol-3-ylmethanesulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from classical aromatic sulfonamides. While traditional sulfonamides (e.g., sulfamethoxazole) primarily target bacterial dihydropteroate synthase (DHPS), the incorporation of the isoxazole ring linked to a methanesulfonamide moiety significantly alters the electronic landscape and binding vector.

This structural modification directs biological activity toward two primary high-value targets:

-

Carbonic Anhydrases (CAs): Specifically tumor-associated isoforms (hCA IX/XII) and CNS-relevant isoforms (hCA VII). The sulfonamide acts as a Zinc-Binding Group (ZBG), while the isoxazole tail engages the hydrophobic pocket of the enzyme.

-

Microbial Metabolic Pathways: Retention of antibacterial efficacy against Gram-negative and Gram-positive strains, often overcoming resistance mechanisms associated with traditional sulfa drugs.

This guide provides a validated, multimodal screening cascade to evaluate novel derivatives of this class. It moves beyond simple "screening" to establish Structure-Activity Relationships (SAR) through three critical modules: Enzymatic Kinetics, Antimicrobial Potency, and Hypoxic Cellular Efficacy.

Screening Workflow Visualization

The following diagram outlines the logical flow of the evaluation process, ensuring that only high-potential candidates proceed to cell-based models.

Caption: Figure 1. Integrated screening cascade for isoxazole sulfonamides. The workflow prioritizes enzymatic affinity before assessing cellular permeability and metabolic stability.

Module 1: Carbonic Anhydrase Inhibition (Enzymatic Assay)[1]

Scientific Premise: The methanesulfonamide group coordinates with the Zn(II) ion in the CA active site. The isoxazole ring provides secondary interactions that determine isoform selectivity (e.g., distinguishing cytosolic hCA II from transmembrane hCA IX). We utilize the Esterase Activity Assay using 4-Nitrophenyl acetate (4-NPA) as a substrate. This is a robust, high-throughput alternative to the CO2 hydration stopped-flow method.

Protocol: 96-Well Esterase Inhibition Assay

Materials:

-

Enzyme: Recombinant human CA I, II, and IX (commercial sources).

-

Substrate: 4-Nitrophenyl acetate (4-NPA) (Sigma-Aldrich).

-

Buffer: 50 mM Tris-SO4, pH 7.6.

-

Detection: Microplate reader capable of absorbance at 400 nm (formation of 4-nitrophenolate).

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the 1,2-Oxazol-3-ylmethanesulfonamide derivative in DMSO to a stock of 10 mM. Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer. Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.

-

Enzyme Pre-incubation:

-

Add 80 µL of Assay Buffer to each well.

-

Add 10 µL of Enzyme solution (final concentration 0.5–1.0 µM depending on specific activity).

-

Add 10 µL of Compound dilution.

-

Incubate for 15 minutes at 25°C to allow the sulfonamide moiety to displace the zinc-bound water molecule (the "zinc-hydroxide" mechanism).

-

-

Substrate Addition:

-

Prepare 3 mM 4-NPA solution in acetone (freshly prepared). Dilute to 1 mM with water immediately before use.

-

Add 100 µL of substrate solution to initiate the reaction.

-

-

Kinetic Measurement:

-

Immediately read Absorbance (400 nm) every 30 seconds for 15 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Determine % Inhibition:

. -

Fit data to the Cheng-Prusoff equation to determine

.

-

Validation Criteria:

-

Z-Factor: Must be > 0.5.

-

Reference Standard: Acetazolamide must yield an IC50 within 10-20 nM (for hCA II).

Module 2: Antimicrobial Efficacy (MIC Determination)

Scientific Premise: While CA inhibition is a major target, the sulfonamide core retains potential for inhibiting Dihydropteroate Synthase (DHPS) in bacteria. The isoxazole ring often enhances lipophilicity, potentially improving penetration into Gram-negative periplasm.

Protocol: Broth Microdilution (CLSI Standards)

Target Organisms:

-

Staphylococcus aureus (ATCC 29213) - Gram-positive control.

-

Escherichia coli (ATCC 25922) - Gram-negative control.

-

Pseudomonas aeruginosa (ATCC 27853) - Permeability challenge.

Methodology:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup:

-

Add 100 µL of compound (serial 2-fold dilutions from 128 µg/mL to 0.25 µg/mL) to 96-well plates.

-

Add 100 µL of bacterial inoculum. Final volume: 200 µL.

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual inspection for turbidity or OD600 measurement.

-

Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Critical Control:

-

Include Sulfamethoxazole as a positive control. If the isoxazole derivative shows MIC > 64 µg/mL while the control is active, the compound likely lacks DHPS affinity, and the focus should shift entirely to CA inhibition or anti-inflammatory applications.

Module 3: Hypoxic Cytotoxicity (Cancer Selectivity)

Scientific Premise: Tumor-associated CA IX is overexpressed in hypoxic conditions to regulate pH. 1,2-Oxazol-3-ylmethanesulfonamides that inhibit CA IX should show selective toxicity to cancer cells under hypoxia compared to normoxia.

Protocol: Normoxic vs. Hypoxic MTT Assay

Cell Lines:

Methodology:

-

Seeding: Seed cells at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment: Treat with compound (0.1 – 100 µM).

-

Conditioning:

-

Set A (Normoxia): Incubate at 37°C, 5% CO2, 21% O2.

-

Set B (Hypoxia): Incubate in a hypoxia chamber (1% O2, 5% CO2, 94% N2).

-

-

Duration: 48 hours.

-

Viability Assessment: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read at 570 nm.

Data Interpretation:

Calculate the Hypoxia Selectivity Index (HSI) :

-

An HSI > 2.0 indicates the compound is targeting hypoxia-driven mechanisms (likely CA IX inhibition) rather than general cytotoxicity.

Data Presentation & Analysis

When reporting results, consolidate data into a comparative matrix to facilitate decision-making.

Table 1: Integrated Activity Profile

| Compound ID | hCA II | hCA IX | Selectivity (II/IX) | S. aureus MIC (µg/mL) | MCF-7 Hypoxia |

| ISOX-001 | 12.5 | 450.0 | 0.02 | >64 | >100 |

| ISOX-002 | 8.2 | 4.5 | 1.8 | 32 | 12.4 |

| Acetazolamide | 12.0 | 25.0 | 0.48 | N/A | >100 |

| Sulfamethoxazole | >1000 | >1000 | N/A | 16 | N/A |

Interpretation:

-

ISOX-001 is a potent, classical CA II inhibitor (potential glaucoma indication).

-

ISOX-002 shows dual activity (CA IX inhibition and moderate antibacterial), making it a strong candidate for complex tumor environments or resistant infections.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the molecular mechanism of action for this scaffold within the tumor microenvironment context.

Caption: Figure 2. Mechanism of Action. The sulfonamide moiety binds the catalytic Zinc, preventing the hydration of CO2, disrupting pH regulation essential for hypoxic tumor survival.

References

-

Supuran, C. T. (2017).[3][4] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1272-1294. Link

-

Nocentini, A., et al. (2018). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Expert Opinion on Drug Discovery, 13(8), 767-776. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. Link

-

Pastorekova, S., & Harris, A. L. (2022). Carbonic anhydrases in the response of cancer cells to hypoxia. Seminars in Cancer Biology, 86, 177-190. Link

-

Meanwell, N. A. (2018). The Isoxazole Ring in Drugs and Drug Candidates. Journal of Medicinal Chemistry, 61(14), 5822-5841. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1,2-Oxazol-3-ylmethanesulfonamide in neuroscience research

An In-Depth Guide to the Application of 1,2-Benzisoxazole-3-Methanesulfonamide in Neuroscience Research

Introduction: Defining the Compound and Its Significance

The compound class characterized by the 1,2-oxazole-3-ylmethanesulfonamide core is of significant interest in modern neuroscience. While the specific term "1,2-Oxazol-3-ylmethanesulfonamide" refers to the core chemical structure, the most extensively researched and clinically relevant compound in this family is Zonisamide , chemically known as 1,2-benzisoxazole-3-methanesulfonamide [1][2][3][4][5]. The addition of the "benz" prefix indicates a benzene ring fused to the isoxazole moiety, a structural feature critical to its pharmacological profile.

Zonisamide was first synthesized in Japan and has since been approved globally as a broad-spectrum anti-epileptic drug (AED)[6][7]. Its utility has expanded beyond epilepsy, with approvals in several countries as an adjunctive therapy for Parkinson's disease (PD)[1][8][9]. This guide will focus on Zonisamide as the archetypal molecule of this class to provide a detailed exploration of its applications, mechanisms, and the experimental protocols necessary to investigate its effects in a neuroscience research setting. Its unique, multi-target mechanism of action makes it a valuable tool for studying neuronal excitability, neurodegeneration, and complex neurotransmitter interactions[10][11].

A Multi-Target Mechanism of Action

Zonisamide's efficacy across different neurological disorders stems from its ability to modulate multiple, distinct physiological targets. This pleiotropic activity is a key area of research, as the contribution of each mechanism may differ depending on the pathological context (e.g., epilepsy vs. Parkinson's disease)[8]. The principal mechanisms are:

-

Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the sustained, high-frequency repetitive firing of action potentials by altering the fast inactivation of voltage-sensitive sodium channels[2][10][12]. This stabilizes neuronal membranes and prevents the excessive, synchronized firing that characterizes epileptic seizures[3][12][13].

-

Inhibition of T-Type Calcium Channels: The drug reduces low-threshold, transient T-type calcium currents without affecting L-type currents[2][14][15]. T-type calcium channels are implicated in the rhythmic firing of thalamic neurons, which is a key feature in the propagation of certain generalized seizures, such as absence seizures[3][12]. This action is believed to prevent the spread of seizure discharges across neuronal networks[10][11][14].

-

Inhibition of Monoamine Oxidase B (MAO-B): Zonisamide is a reversible inhibitor of MAO-B, the enzyme responsible for degrading dopamine[16][17]. This mechanism is particularly relevant to its application in Parkinson's disease. By inhibiting MAO-B, Zonisamide can increase synaptic dopamine levels, helping to alleviate motor symptoms[5][18]. In vitro studies have determined its IC50 for MAO-B to be approximately 25 µM, a concentration achievable within the therapeutic range[16][17][19].

-

Modulation of Neurotransmitter Systems: Zonisamide has been shown to modulate both GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission[1][3][12]. It may enhance GABA release and function, further contributing to the suppression of neuronal hyperexcitability[4][12][19].

-

Neuroprotection and Antioxidant Effects: Preclinical studies have revealed that Zonisamide possesses neuroprotective properties, including the ability to scavenge free radicals and protect neurons from oxidative stress and glutamate-induced damage[4][12][20][21][22]. This may be beneficial in slowing neurodegenerative processes associated with both chronic epilepsy and Parkinson's disease[23].

-

Weak Carbonic Anhydrase Inhibition: While Zonisamide is a weak inhibitor of carbonic anhydrase, this action is not considered a primary contributor to its main anticonvulsant effects, especially when compared to other sulfonamides like acetazolamide[1][2][13][24].

Caption: Figure 1: Zonisamide's Multi-Target Mechanism of Action.

Applications in Neuroscience Research

Epilepsy and Seizure Modeling

Zonisamide is a broad-spectrum anticonvulsant effective against partial-onset seizures, generalized tonic-clonic seizures, and other seizure types like myoclonic and absence seizures[3][5][7]. In a research context, it serves as a valuable positive control for screening new anticonvulsant compounds and for studying the mechanisms of seizure propagation.

-

Key Research Uses:

Parkinson's Disease and Dopaminergic Function

The discovery of Zonisamide's efficacy in Parkinson's disease opened a new avenue of research[9]. It is used as an adjunctive therapy to Levodopa to improve motor symptoms and reduce "off" time[8][9][26][27]. The therapeutic doses for PD are considerably lower than those used for epilepsy, suggesting a different primary mechanism of action in this context, likely centered on MAO-B inhibition and dopamine synthesis enhancement[8][9][26].

-

Key Research Uses:

Quantitative Data Summary

The following tables summarize key quantitative parameters for Zonisamide, providing researchers with essential data for experimental design.

Table 1: Therapeutic Dosages and Efficacy in Clinical Applications

| Indication | Typical Daily Dosage (Adult) | Key Efficacy Outcome | References |

|---|---|---|---|

| Epilepsy (Adjunctive) | 200–600 mg | ≥50% reduction in seizure frequency | [6][7] |

| Parkinson's Disease (Adjunctive) | 25–100 mg | Significant reduction in UPDRS Part III score and "off" time |[8][9][26][27] |

Table 2: Key Pharmacological Parameters for Research

| Parameter | Value | Context | References |

|---|---|---|---|

| MAO-B Inhibition (IC50) | ~25 µM | In vitro, mouse brain homogenates | [16][17][19] |

| BK(Ca) Channel Activation (EC50) | 34 µM | In vitro, patch-clamp on H19-7 cells | [28] |

| Plasma Protein Binding | ~40% | Human plasma | [2][3] |

| Elimination Half-Life | ~63 hours | Healthy volunteers |[2][15][24] |

Experimental Protocols

The following protocols are designed as comprehensive templates. Researchers must adapt them to their specific laboratory conditions, animal models, and equipment, adhering to all institutional and governmental regulations for animal welfare and laboratory safety.

Protocol 1: In Vitro Assessment of Zonisamide on Neuronal Excitability via Brain Slice Electrophysiology

Objective: To determine the effect of Zonisamide on synaptic transmission and neuronal firing in acute hippocampal or cortical brain slices. This protocol is based on methodologies used to assess the effects of antiepileptic drugs on excitatory postsynaptic potentials[29][30].

Materials:

-

Zonisamide (soluble in DMSO or water)[20]

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

-

Vibrating microtome (vibratome)

-

Patch-clamp rig with amplifier, digitizer, and microscope

-

Glass micropipettes (for recording and stimulation)

-

Animal model (e.g., Sprague-Dawley rat, P18-P25)

Procedure:

-

Slice Preparation: a. Anesthetize the animal according to an approved protocol and decapitate. b. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. c. Cut 300-400 µm thick coronal or sagittal slices using a vibratome. d. Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

Electrophysiological Recording: a. Transfer a single slice to the recording chamber on the microscope stage, continuously perfusing with oxygenated aCSF at a rate of 2-3 mL/min. b. Using whole-cell patch-clamp configuration, record from a pyramidal neuron in the region of interest (e.g., CA1 of the hippocampus). c. Place a stimulating electrode in a relevant afferent pathway (e.g., Schaffer collaterals).

-

Experimental Paradigm: a. Baseline Recording: Record baseline evoked excitatory postsynaptic potentials (fEPSPs) or currents (EPSCs) for 10-20 minutes by delivering a stimulus every 20 seconds. b. Drug Application: Switch the perfusion to aCSF containing the desired concentration of Zonisamide (e.g., 10 µM, 30 µM, 100 µM)[30]. The therapeutic range in unbound plasma is a good starting point[31]. c. Effect Recording: Continue recording for 20-30 minutes during drug application to observe the effect on fEPSP/EPSC amplitude and kinetics. d. Repetitive Firing: In current-clamp mode, inject depolarizing current steps of increasing amplitude to induce action potential firing. Compare the number of action potentials fired before and during Zonisamide application to assess its effect on sustained repetitive firing[29][31]. e. Washout: Switch the perfusion back to standard aCSF and record for another 20-30 minutes to determine if the drug's effects are reversible.

-

Data Analysis: a. Measure the amplitude of fEPSPs/EPSCs and normalize to the baseline period. b. Plot the time course of the effect. c. Quantify the number of action potentials fired at each current injection step. d. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.

Protocol 2: In Vivo Assessment of Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the ability of Zonisamide to protect dopaminergic neurons and improve motor function in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. This protocol is based on established methods for testing potential anti-parkinsonian drugs[16][17].

Materials:

-

Zonisamide

-

MPTP hydrochloride

-

Saline (0.9% NaCl)

-

Mouse strain sensitive to MPTP (e.g., C57BL/6)

-

Behavioral testing apparatus (e.g., rotarod, open field)

-

HPLC system with electrochemical detection for neurotransmitter analysis

-

Immunohistochemistry reagents (e.g., anti-Tyrosine Hydroxylase antibody)

Procedure:

-

Animal Groups and Dosing: a. Divide mice into four groups: (1) Vehicle Control (saline only); (2) Zonisamide only; (3) MPTP only; (4) Zonisamide + MPTP. b. Administer Zonisamide (e.g., 25-50 mg/kg, intraperitoneally or orally) or vehicle daily for a pre-treatment period of 7-14 days[8].

-

MPTP Intoxication: a. On specified days during the Zonisamide treatment period, administer MPTP (e.g., 20 mg/kg, i.p., 4 injections at 2-hour intervals) to groups 3 and 4. Administer saline to groups 1 and 2. b. Continue daily Zonisamide/vehicle administration throughout the study.

-

Behavioral Assessment: a. Perform motor function tests at baseline and several days after the final MPTP injection. b. Rotarod Test: Place mice on an accelerating rotating rod and record the latency to fall. c. Open Field Test: Measure total distance traveled, and rearing frequency over a 10-minute period to assess spontaneous locomotor activity.

-

Neurochemical and Histological Analysis: a. At the end of the study (e.g., 7-14 days after MPTP), euthanize the animals. b. HPLC Analysis: Rapidly dissect the striatum from one hemisphere, homogenize, and analyze for levels of dopamine and its metabolites (DOPAC, HVA) using HPLC-ED[16]. c. Immunohistochemistry: Perfuse the remaining brain tissue with paraformaldehyde, section the substantia nigra, and perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons.

-

Data Analysis: a. Analyze behavioral data using two-way ANOVA to compare group performances over time. b. Compare striatal dopamine levels and TH-positive cell counts between groups using one-way ANOVA followed by post-hoc tests. c. A significant preservation of motor function, dopamine levels, and TH-positive neurons in the Zonisamide + MPTP group compared to the MPTP-only group indicates a neuroprotective effect.

Caption: Figure 2: In Vivo Neuroprotection Study Workflow.

Conclusion

Zonisamide, the primary therapeutic agent within the 1,2-benzisoxazole-3-methanesulfonamide class, represents a versatile and powerful tool for neuroscience research. Its well-characterized, multi-target mechanism of action provides a unique opportunity to probe the complex interplay between ion channel function, neurotransmitter metabolism, and neurodegeneration. By employing rigorous in vitro and in vivo protocols, researchers can continue to elucidate the pathways underlying its therapeutic effects in epilepsy and Parkinson's disease, and potentially uncover new applications for this remarkable compound.

References

-